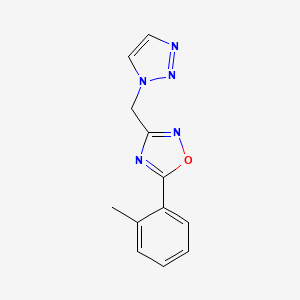
5-(2-Methylphenyl)-3-(triazol-1-ylmethyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Methylphenyl)-3-(triazol-1-ylmethyl)-1,2,4-oxadiazole, also known as MTX-1, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, materials science, and biochemistry. MTX-1 is a heterocyclic compound that contains an oxadiazole ring, a triazole ring, and a methylphenyl group. In
作用機序
The mechanism of action of 5-(2-Methylphenyl)-3-(triazol-1-ylmethyl)-1,2,4-oxadiazole is not fully understood. However, studies have suggested that 5-(2-Methylphenyl)-3-(triazol-1-ylmethyl)-1,2,4-oxadiazole exerts its antitumor activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. 5-(2-Methylphenyl)-3-(triazol-1-ylmethyl)-1,2,4-oxadiazole has also been found to inhibit the growth of cancer cells by targeting the DNA topoisomerase II enzyme.
Biochemical and physiological effects:
5-(2-Methylphenyl)-3-(triazol-1-ylmethyl)-1,2,4-oxadiazole has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that 5-(2-Methylphenyl)-3-(triazol-1-ylmethyl)-1,2,4-oxadiazole can induce apoptosis in cancer cells by activating the caspase pathway. 5-(2-Methylphenyl)-3-(triazol-1-ylmethyl)-1,2,4-oxadiazole has also been found to inhibit the expression of vascular endothelial growth factor (VEGF), which is responsible for promoting angiogenesis. Moreover, 5-(2-Methylphenyl)-3-(triazol-1-ylmethyl)-1,2,4-oxadiazole has been found to inhibit the expression of matrix metalloproteinases (MMPs), which are responsible for degrading the extracellular matrix and promoting cancer cell invasion.
実験室実験の利点と制限
5-(2-Methylphenyl)-3-(triazol-1-ylmethyl)-1,2,4-oxadiazole has several advantages and limitations for lab experiments. One of the major advantages of 5-(2-Methylphenyl)-3-(triazol-1-ylmethyl)-1,2,4-oxadiazole is its potency against a wide range of cancer cell lines, which makes it a promising candidate for further preclinical and clinical studies. Moreover, 5-(2-Methylphenyl)-3-(triazol-1-ylmethyl)-1,2,4-oxadiazole has shown low toxicity in animal models, which is a significant advantage for its potential use in humans. However, one of the major limitations of 5-(2-Methylphenyl)-3-(triazol-1-ylmethyl)-1,2,4-oxadiazole is its low solubility in water, which can hinder its bioavailability and efficacy. Moreover, the synthesis of 5-(2-Methylphenyl)-3-(triazol-1-ylmethyl)-1,2,4-oxadiazole is a multi-step process, which can be time-consuming and costly.
将来の方向性
There is a significant potential for future research on 5-(2-Methylphenyl)-3-(triazol-1-ylmethyl)-1,2,4-oxadiazole. One of the future directions could be to investigate the structure-activity relationship of 5-(2-Methylphenyl)-3-(triazol-1-ylmethyl)-1,2,4-oxadiazole to identify more potent analogs. Moreover, the development of novel drug delivery systems could improve the bioavailability and efficacy of 5-(2-Methylphenyl)-3-(triazol-1-ylmethyl)-1,2,4-oxadiazole. Furthermore, the investigation of the molecular targets of 5-(2-Methylphenyl)-3-(triazol-1-ylmethyl)-1,2,4-oxadiazole could provide insights into its mechanism of action and potential therapeutic applications. Finally, the investigation of the pharmacokinetics and pharmacodynamics of 5-(2-Methylphenyl)-3-(triazol-1-ylmethyl)-1,2,4-oxadiazole in animal models and humans could pave the way for its use in clinical trials.
Conclusion:
In conclusion, 5-(2-Methylphenyl)-3-(triazol-1-ylmethyl)-1,2,4-oxadiazole is a novel compound that has shown promising results in various scientific research applications. 5-(2-Methylphenyl)-3-(triazol-1-ylmethyl)-1,2,4-oxadiazole has demonstrated potent antitumor and antimicrobial activity and has been found to exhibit a range of biochemical and physiological effects. Although 5-(2-Methylphenyl)-3-(triazol-1-ylmethyl)-1,2,4-oxadiazole has several advantages and limitations for lab experiments, its potential for future research is significant. Further research on 5-(2-Methylphenyl)-3-(triazol-1-ylmethyl)-1,2,4-oxadiazole could lead to the development of novel anticancer and antimicrobial agents, which could have a significant impact on human health.
合成法
5-(2-Methylphenyl)-3-(triazol-1-ylmethyl)-1,2,4-oxadiazole can be synthesized through a multi-step reaction involving the condensation of 2-methylphenylhydrazine with ethyl acetate, followed by the reaction of the resulting hydrazide with triazole and finally, the cyclization of the resulting intermediate with cyanogen bromide. The yield of the synthesis process is approximately 60%, and the purity of the final product can be improved through recrystallization.
科学的研究の応用
5-(2-Methylphenyl)-3-(triazol-1-ylmethyl)-1,2,4-oxadiazole has shown promising results in various scientific research applications. One of the most significant applications of 5-(2-Methylphenyl)-3-(triazol-1-ylmethyl)-1,2,4-oxadiazole is in the field of medicinal chemistry. 5-(2-Methylphenyl)-3-(triazol-1-ylmethyl)-1,2,4-oxadiazole has been found to exhibit potent antitumor activity against a wide range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. Moreover, 5-(2-Methylphenyl)-3-(triazol-1-ylmethyl)-1,2,4-oxadiazole has also been found to possess antimicrobial activity against a variety of bacteria, including Escherichia coli and Staphylococcus aureus.
特性
IUPAC Name |
5-(2-methylphenyl)-3-(triazol-1-ylmethyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O/c1-9-4-2-3-5-10(9)12-14-11(15-18-12)8-17-7-6-13-16-17/h2-7H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCERGTBNMMQCOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=NO2)CN3C=CN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Methylphenyl)-3-(triazol-1-ylmethyl)-1,2,4-oxadiazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-fluoro-N-[[(2R)-1-methylsulfonylpyrrolidin-2-yl]methyl]-2,3,4,5-tetrahydro-1-benzoxepin-5-amine](/img/structure/B7632761.png)
![[(1R,4S)-4-[1-[1-(4-chlorophenyl)-5-methyltriazol-4-yl]ethylamino]cyclopent-2-en-1-yl]methanol](/img/structure/B7632767.png)
![(2S)-1-methoxy-3-[2-[2-(trifluoromethyl)phenyl]morpholin-4-yl]propan-2-ol](/img/structure/B7632770.png)
![3-[1-(1-Tert-butyl-3-methylpyrazol-4-yl)ethyl]-1-methyl-1-(thiolan-3-yl)urea](/img/structure/B7632771.png)
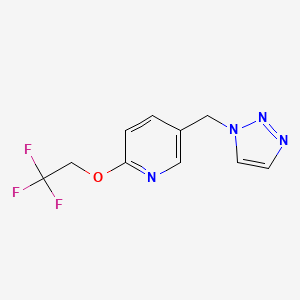
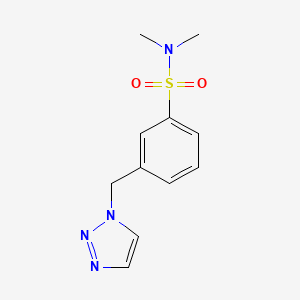
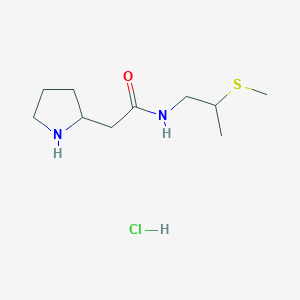
![methyl N-[2-fluoro-4-(thian-4-ylamino)phenyl]carbamate](/img/structure/B7632798.png)
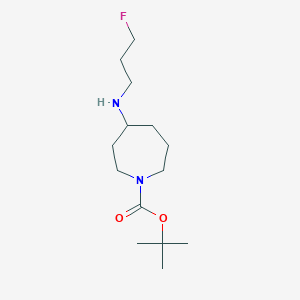
![1-[[5-(Dimethylamino)-1,2,4-thiadiazol-3-yl]methyl]-3,3-diethylpyrrolidine-2,5-dione](/img/structure/B7632812.png)
![3-Amino-3-cyclopropyl-1-[3-(methoxymethyl)piperidin-1-yl]propan-1-one;hydrochloride](/img/structure/B7632824.png)
![1-(2,2-difluoroethyl)-N-[3-(2-fluorophenyl)cyclobutyl]piperidin-4-amine](/img/structure/B7632836.png)

![N-[(5-fluoropyridin-2-yl)-phenylmethyl]-2-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B7632842.png)